![molecular formula C20H24N2O3 B14204636 4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid CAS No. 857650-61-4](/img/structure/B14204636.png)
4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid is a complex organic compound that features a naphthalene moiety linked to a piperidine ring via an amide bond, with a butanoic acid chain attached to the piperidine nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid typically involves multiple steps:
Formation of the Amide Bond: The naphthalene-1-carbonyl chloride is reacted with piperidin-1-amine to form the intermediate 4-[(Naphthalene-1-carbonyl)amino]piperidine.
Attachment of the Butanoic Acid Chain: The intermediate is then reacted with butanoic acid or its derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its structure suggests potential pharmacological properties, which could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}propanoic acid
- 4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}pentanoic acid
Uniqueness
4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, distinguishing it from similar compounds with different chain lengths or substituents.
Propiedades
Número CAS |
857650-61-4 |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-[4-(naphthalene-1-carbonylamino)piperidin-1-yl]butanoic acid |
InChI |
InChI=1S/C20H24N2O3/c23-19(24)9-4-12-22-13-10-16(11-14-22)21-20(25)18-8-3-6-15-5-1-2-7-17(15)18/h1-3,5-8,16H,4,9-14H2,(H,21,25)(H,23,24) |
Clave InChI |
QGLICUFIUUWYDR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)C2=CC=CC3=CC=CC=C32)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B14204566.png)

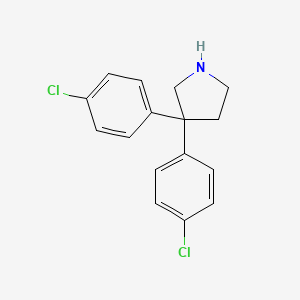
![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)
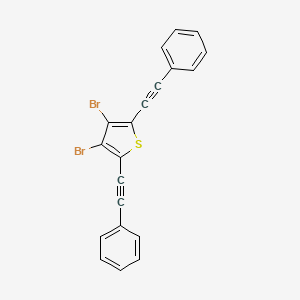
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide](/img/structure/B14204593.png)
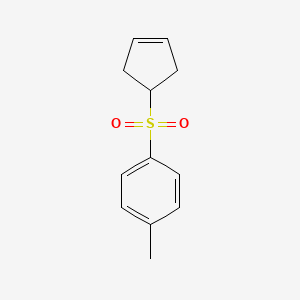

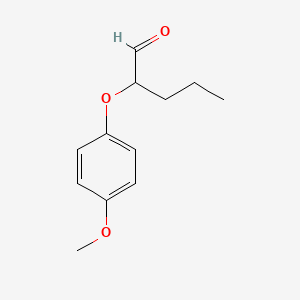
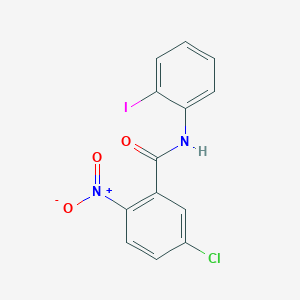
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)

![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
